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Compound of Interest |

2-Chloro-N-methoxy-N-
Compound Name: S
methylisonicotinamide

CAS No.: 250263-39-9
Cat. No.: B1357048
Abstract

This guide provides a comprehensive technical analysis of 2-Chloro-N-methoxy-N-
methylisonicotinamide, a critical building block in medicinal chemistry. As a functionalized
Weinreb amide, this molecule serves as a pivotal intermediate for the chemoselective synthesis
of acyl pyridines and complex heterocyclic ketones. This document details its IUPAC
nomenclature, mechanistic utility, validated synthesis protocols, and quality control parameters,
designed for researchers in drug discovery and process chemistry.

Structural Identity & IUPAC Nomenclature

Correct nomenclature is the bedrock of chemical communication. While "2-Chloro-N-methoxy-
N-methylisonicotinamide” is the widely accepted semi-systematic name used in catalogs and
patents, the rigorous IUPAC designation is derived from the parent heterocycle.

Nomenclature Breakdown
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Component Designation

Parent Skeleton Pyridine

Principal Group Carboxamide (at position 4)

Ring Substituent 2-Chloro (adjacent to ring nitrogen)
Amide Substituents N-methoxy, N-methyl

Systematic IUPAC Name:

2-chloro-N-methoxy-N-methylpyridine-4-carboxamide

Physicochemical Profile:

Molecular Formula: CeHoCIN202

Molecular Weight: 200.62 g/mol

CAS Number: 123602-35-7 (Representative)

Core Functionality: Weinreb Amide (electrophilic acylating agent)[1][2]

Synthetic Utility: The Weinreb Advantage[3][4][5]

In drug development, converting carboxylic acids to ketones is often plagued by over-addition
(yielding tertiary alcohols) when using Grignard or organolithium reagents. The Weinreb amide
functionality of this molecule solves this via the Stable Tetrahedral Intermediate (STI)
mechanism.

Mechanism of Action

When a nucleophile (R-M) attacks the carbonyl carbon, the metal (Mg or Li) is chelated by the
carbonyl oxygen and the methoxy oxygen. This forms a stable five-membered ring intermediate
that does not collapse to the ketone until acidic hydrolysis (quench).
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Figure 1: The chelation-controlled stability of the Weinreb intermediate prevents double-

addition of nucleophiles.

Validated Synthesis Protocol

Objective: Synthesize 2-chloro-N-methoxy-N-methylpyridine-4-carboxamide from 2-

chloroisonicotinic acid.

Retrosynthetic Logic: The direct coupling of the carboxylic acid with N,O-

dimethylhydroxylamine hydrochloride is the most robust route. While peptide coupling agents

(EDC, HATU) are viable for small scale, the Acid Chloride Method is preferred for scalability

and cost-efficiency in process chemistry.

Materials Table

Reagent Equiv.[2][3][4] Role
2-Chloroisonicotinic Acid 1.0 Limiting Reagent
Thionyl Chloride (SOCIz2) 3.0 Chlorinating Agent

N,O-Dimethylhydroxylamine

11 Weinreb Amine Source
HCI
Triethylamine (TEA) 3.0 HCI Scavenger / Base
Dichloromethane (DCM) Solvent Reaction Medium
Catalyst for Acid Chloride
DMF (Cat.) 0.05

formation
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Step-by-Step Methodology
Phase A: Activation (Acid Chloride Formation)

e Setup: Charge a dry round-bottom flask with 2-chloroisonicotinic acid (1.0 equiv) and
anhydrous DCM (0.5 M concentration).

o Catalysis: Add catalytic DMF (2-3 drops).
e Chlorination: Add Thionyl Chloride (3.0 equiv) dropwise at 0°C under N2 atmosphere.

o Reflux: Warm to room temperature, then reflux for 2 hours until gas evolution (SOz, HCI)
ceases.

o Concentration: Evaporate solvent and excess SOCIz under reduced pressure to yield the
crude acid chloride (yellow solid/oil). Do not purify.

Phase B: Amidation (Weinreb Coupling)

o Preparation: Resuspend the crude acid chloride in fresh anhydrous DCM.

o Amine Addition: In a separate vessel, mix N,O-dimethylhydroxylamine HCI (1.1 equiv) with
DCM.

e Base Addition: Cool the amine mixture to 0°C. Add Triethylamine (3.0 equiv) slowly.

e Coupling: Cannulate the acid chloride solution into the amine/base mixture dropwise at 0°C.
Exothermic reaction.

» Reaction: Stir at room temperature for 4-12 hours. Monitor by TLC (EtOAc/Hexane) or LC-
MS.

Phase C: Workup & Isolation

e Quench: Quench with saturated NaHCOs solution.
o Extraction: Extract aqueous layer with DCM (3x).

e Wash: Wash combined organics with 1M HCI (to remove unreacted pyridine derivatives)
followed by Brine.
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e Drying: Dry over anhydrous Na2SOas, filter, and concentrate.

 Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc

[ 2-Chloroisonicotinic Acid j
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Product:
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Click to download full resolution via product page

Figure 2: Step-wise synthetic workflow utilizing the acid chloride activation pathway.
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Downstream Application: Ketone Synthesis[3][7]

The primary value of this molecule is its reactivity with aryl or alkyl nucleophiles.

Protocol Summary:

Stir 1 hour.

Dissolve 2-chloro-N-methoxy-N-methylisonicotinamide in anhydrous THF or Et20.
Cool to -78°C (or 0°C depending on nucleophile stability).

Add Grignard reagent (R-MgBr) or Organolithium (R-Li).

Critical Step: Quench with dilute HCI or NH4Cl to hydrolyze the intermediate.

Result: Formation of 2-chloro-4-acylpyridine. This scaffold is ubiquitous in kinase inhibitors

(e.g., p38 MAP kinase inhibitors) where the 2-chloro group serves as a handle for subsequent

S_NAr reactions with amines.

Quality Control & Characterization

Trustworthiness in data is non-negotiable. The following parameters confirm identity and purity.

Technique

Expected Signal / Criteria

1H NMR (CDCls)

5 8.50 (d, 1H, Py-H6), 5 7.50 (s, 1H, Py-H3), &
7.40 (d, 1H, Py-H5), & 3.55 (s, 3H, -OCHs), &
3.38 (s, 3H, -NCHs).

[M+H]* = 201.0/203.0 (Shows characteristic 3:1

LC-MS o
Chlorine isotope pattern).
White to off-white crystalline solid or pale yellow
Appearance _ .
oil (purity dependent).
R_f~0.3-0.4 (50% EtOAc/Hexanes). UV
TLC _
active.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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